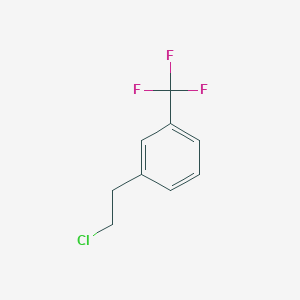

1-(2-Chloroethyl)-3-(trifluoromethyl)benzene

Descripción

1-(2-Chloroethyl)-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a chloroethyl (-CH₂CH₂Cl) group and a trifluoromethyl (-CF₃) group on a benzene ring. The chloroethyl group is a reactive alkylating moiety, while the electron-withdrawing -CF₃ group enhances the compound's stability and modulates its solubility and reactivity . This compound is primarily investigated for its role as an intermediate in synthesizing anticancer agents, particularly urea derivatives like 1-aryl-3-(2-chloroethyl)ureas (CEUs), which exhibit antiproliferative activity against cancer cell lines such as LoVo (human colon adenocarcinoma) and MCF-7 (breast cancer) .

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCSFUANACAWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322059 | |

| Record name | 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-35-7 | |

| Record name | NSC400303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from trifluoromethyl-substituted benzene derivatives.

- Introducing chloroethyl groups via halogenation or substitution reactions.

- Employing catalysts and halogen transfer agents to facilitate selective chlorination.

- Using controlled reaction conditions such as temperature, pressure, and solvents to optimize yield and purity.

Specific Preparation Routes

Halogenation of Trifluoromethylbenzene Derivatives

One key approach involves the chlorination of trifluoromethyl groups in trifluoromethylbenzene compounds using catalysts like aluminum chloride and acetyl chloride. The reaction mixture is subjected to fractional distillation to isolate chlorinated trifluoromethylbenzene derivatives, which serve as intermediates for further functionalization.

- Reaction conditions: Use of aluminum chloride as a Lewis acid catalyst and acetyl chloride as chlorinating agent.

- Work-up: Cooling, washing with dilute hydrochloric acid or water, separation of organic phase, and drying.

- Isolation: Fractional distillation to purify chlorinated products.

This method yields compounds such as 1-trifluoromethyl-3-difluorochloromethyl-benzene and related derivatives, which are precursors to this compound.

Fluorination and Chlorination in Autoclave

Another method uses autoclave reactions where trichloromethyl benzene derivatives are fluorinated with anhydrous hydrogen fluoride under controlled temperatures (50–100 °C) and pressures (up to 25 bars). Nitrogen is used as a blanket gas to maintain an inert atmosphere.

- Reaction time: Typically 2.5 to 6 hours.

- Pressure control: Hydrogen chloride formed is continuously released to maintain pressure.

- Post-reaction: Cooling, pressure release, washing with dilute hydrochloric acid and water, drying.

- Purification: Fractional distillation under reduced pressure.

This process yields various fluorinated and chlorinated benzene derivatives, including 1-(trifluoromethyl)-3-(trichloromethyl)-benzene, which can be converted into the target compound by further chlorination or substitution.

Catalytic Halogen Exchange with Metal Chlorides

Preparation can also be achieved by catalytic halogen exchange reactions involving:

- Mixtures of 1,3-bis-(trichloromethyl)-benzene and 1,3-bis-(trifluoromethyl)-benzene.

- Catalysts such as iron(III) chloride, titanium tetrachloride, or antimony pentachloride.

- Saturation with hydrogen chloride gas.

- Heating at temperatures between 100–150 °C for several hours (2.5 to 6 hours).

After reaction completion, the catalyst is removed by filtration, and the product mixture is purified by fractional distillation under vacuum.

This method yields 1-trichloromethyl-3-trifluoromethyl-benzene and related chlorinated trifluoromethylbenzene compounds, which are important intermediates for synthesizing this compound.

Data Tables Summarizing Key Preparation Conditions and Yields

Research Findings and Analysis

- The use of Lewis acid catalysts such as aluminum chloride and antimony pentachloride is critical for efficient chlorination and halogen exchange reactions.

- Hydrogen chloride gas saturation and controlled release during reactions help drive halogen exchange and chlorination forward.

- Fractional distillation under reduced pressure is essential for isolating pure chlorinated trifluoromethylbenzene derivatives due to their close boiling points.

- The autoclave fluorination method with anhydrous hydrogen fluoride allows selective fluorine substitution on trichloromethyl groups, producing intermediates that can be further chlorinated to yield the target compound.

- Yields vary depending on the method and reaction conditions but typically range from 30% to 65% for isolated chlorinated trifluoromethylbenzene products.

- The reaction mixtures often contain a complex mixture of chlorinated and fluorinated benzene derivatives, requiring careful purification.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution under specific conditions. Key reactions include:

-

Mechanistic Insight : The chloroethyl group participates in SN2 reactions due to its primary alkyl chloride structure. In halogen exchange reactions, antimony pentachloride facilitates Cl→F substitution under high-pressure hydrogen chloride .

Elimination Reactions

Dehydrohalogenation of the chloroethyl group forms styrene derivatives:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| DBU (1,8-diazabicycloundec-7-ene), DCE, 60°C | 3-(Trifluoromethyl)styrene | 88% | |

| KOtBu, THF, reflux | Same product with reduced yield (72%) | 72% |

-

Key Factor : Strong bases like DBU promote β-elimination, generating a conjugated styrene system stabilized by the aromatic ring .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to specific positions on the benzene ring:

-

Directing Effects : The trifluoromethyl group’s strong electron-withdrawing nature deactivates the ring and directs electrophiles to the para position (C5) . Ortho substitution is sterically hindered by the chloroethyl group.

Oxidation Reactions

The ethyl chain can be oxidized under controlled conditions:

| Oxidizing Agent | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 3-(Trifluoromethyl)benzoic acid | Over-oxidation | |

| O₃ | CH₂Cl₂, -78°C | 3-(Trifluoromethyl)benzaldehyde | Ozonolysis |

-

Challenges : Over-oxidation to carboxylic acids is common due to the stability of the trifluoromethyl-substituted aromatic system .

Cross-Coupling Reactions

The chloroethyl group participates in metal-catalyzed couplings:

| Reaction Type | Catalyst System | Conditions | Products | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 110°C, 24h | Biaryl derivatives (low yield) | |

| Heck | Pd(OAc)₂, PPh₃, NEt₃ | 80°C, 12h | Alkenylated products |

-

Limitations : Low yields are attributed to the chloroethyl group’s reduced reactivity compared to aryl halides .

Autocatalytic and Reversible Reactions

Studies on analogous systems reveal complex kinetics:

Aplicaciones Científicas De Investigación

Industrial Applications

1-(2-Chloroethyl)-3-(trifluoromethyl)benzene is utilized in several industrial applications due to its solvent properties and chemical reactivity:

- Solvent Use : It is employed as a solvent in fabric stain removal products, shoe care products, and aerosol rust inhibitors .

- Coatings and Inks : The compound is used in the formulation of various coating products, inks, and toners due to its effective solvent capabilities .

- Automotive Sector : It is extensively used in automotive applications, such as auto care products and concrete sealers .

- Intermediate for Synthesis : This compound serves as a chemical intermediate in the production of pharmaceuticals and pesticides .

Case Study 1: Solvent-Based Applications

A study conducted on the use of this compound in solvent-based fabric stain removers indicated that the compound effectively removes cosmetic stains at concentrations exceeding 99%. The evaluation highlighted the need for careful handling due to potential health risks associated with exposure .

Case Study 2: Environmental Impact Assessment

Research on the environmental impact of this chemical revealed its detection as a contaminant of emerging concern (CEC) in wastewater. The compound was identified during full-scan GC-MS analysis, emphasizing the importance of monitoring its presence in environmental media due to its potential health risks .

Data Table: Summary of Applications

| Application Area | Specific Uses | Concentration Range |

|---|---|---|

| Fabric Stain Removers | Solvent for cosmetic stains | >99% |

| Automotive Products | Rust inhibitors, auto care products | 10–90% |

| Coating Products | Inks, toners, floor wax finishes | Varies by product |

| Chemical Synthesis | Intermediates for pharmaceuticals | Varies by synthesis method |

Regulatory Considerations

The regulatory status of this compound varies by region. In Australia, it is listed on the Australian Inventory of Industrial Chemicals (AICIS), with ongoing evaluations regarding human health risks associated with its use. The compound has been classified as an exempt volatile organic compound (VOC), which may lead to increased applications compared to other solvents .

Mecanismo De Acción

The mechanism of action of 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular pathways involved typically include nucleophilic substitution and electrophilic addition reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Haloethyl-Substituted Derivatives

The reactivity and biological activity of 1-(2-chloroethyl)-3-(trifluoromethyl)benzene are influenced by the halogen in the ethyl chain. Key comparisons include:

Table 1: Comparison of Haloethyl-Substituted Analogs

Trifluoromethyl-Substituted Aromatics

The -CF₃ group significantly impacts physicochemical properties:

Table 2: Impact of Trifluoromethyl Group on Analogs

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the aromatic ring, enhancing resistance to oxidative degradation and improving membrane permeability .

- Biological Activity : Trifluoromethyl-substituted compounds generally show higher cytotoxicity than methoxy or unsubstituted analogs due to increased lipophilicity and target affinity .

Comparison with Functional Analogs: Urea Derivatives

This compound serves as a precursor to CEUs, a class of antineoplastic agents. Key comparisons with other CEUs include:

Mechanistic Insights from Pharmacokinetic and Cytotoxicity Studies

Alkylation vs. Carbamoylation

- Chloroethyl Nitrosoureas : Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) alkylate DNA and carbamoylate proteins via intermediate isocyanates. The chloroethyl group contributes to DNA crosslinking, while the cyclohexyl moiety binds proteins .

- CEUs : These derivatives primarily alkylate cellular targets (e.g., tubulin, vimentin) without carbamoylation, reducing off-target toxicity .

Table 4: Cytotoxicity of Chloroethyl Nitrosoureas in 9L Rat Glioma Cells

- Key Finding : All analogs show similar cytotoxicity in cell culture, indicating that the chloroethyl group is the primary determinant of activity .

Actividad Biológica

1-(2-Chloroethyl)-3-(trifluoromethyl)benzene, also known as chloro-α,α,α-trifluorotoluene, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

- Molecular Formula : C9H8ClF3

- Molecular Weight : 224.61 g/mol

- CAS Number : 402-90-6

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated benzene derivatives with trifluoromethylating agents. The detailed synthetic routes can vary, but they often utilize methods such as nucleophilic substitution or electrophilic aromatic substitution to introduce the chloroethyl and trifluoromethyl groups.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines. The growth inhibition was quantified using the GI50 value, which indicates the concentration required to reduce cell growth by 50%. Notably, the compound showed a remarkable GI50 value of less than 0.01 µM in several tested lines, suggesting potent anticancer activity .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that treatment with this compound leads to increased activation of caspase-3, a key enzyme in the apoptotic pathway. This activation results in nuclear condensation and subsequent cell death, highlighting its potential as a therapeutic agent against cancer .

Toxicological Profile

While the compound shows promise in cancer treatment, its toxicological profile raises concerns. Studies indicate that exposure to high doses can lead to adverse effects on the reproductive system and cause nephropathy in animal models. The NOAEL (No Observed Adverse Effect Level) was determined to be around 10 mg/kg based on liver and kidney effects observed at higher doses .

Summary of Toxicological Findings

| Study Type | Observations | NOAEL (mg/kg) |

|---|---|---|

| Oral Repeat Dose Toxicity Study | Hepatocellular hypertrophy at high doses | 50 |

| Inhalation Study | Nephropathy and blood parameter changes | 125 |

| Reproductive Toxicity | Adverse effects noted at high exposure levels | Not specified |

Environmental Impact

This compound has been identified as a contaminant of emerging concern (CEC) in environmental studies. Its presence in wastewater and drinking water sources poses potential risks to human health and ecosystems. Monitoring programs have been initiated to assess its prevalence and impact .

Case Studies

Several case studies have documented the effects of this compound in various settings:

- Case Study 1 : In a laboratory setting, exposure to this compound resulted in significant cytotoxicity across multiple cancer cell lines, reinforcing its potential as an antitumor agent.

- Case Study 2 : Environmental assessments revealed traces of this compound in groundwater sources, prompting further investigation into its long-term ecological effects.

Future Directions

Future research should focus on:

- Elucidating the detailed mechanisms underlying its antitumor activity.

- Assessing long-term environmental impact and degradation pathways.

- Exploring potential modifications to enhance efficacy while minimizing toxicity.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene?

A plausible route involves Friedel-Crafts alkylation of 3-(trifluoromethyl)benzene with 1,2-dichloroethane under Lewis acid catalysis (e.g., AlCl₃). Alternatively, nucleophilic substitution on pre-functionalized intermediates, such as reacting 3-(trifluoromethyl)phenethyl alcohol with thionyl chloride (SOCl₂), could introduce the chloroethyl group. These methods require optimization of temperature and solvent polarity to minimize side reactions like over-alkylation or elimination .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- ¹H NMR : Identifies protons on the chloroethyl group (δ ~3.7 ppm for -CH₂Cl) and aromatic protons (split by the electron-withdrawing -CF₃ group).

- ¹⁹F NMR : Confirms the -CF₃ group (δ ~-60 ppm).

- HRMS : Validates molecular weight (C₉H₈ClF₃, calculated 220.03 g/mol).

- IR Spectroscopy : Detects C-Cl stretching (~650 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the meta-substitution pattern influence the compound’s reactivity in cross-coupling reactions?

The -CF₃ group deactivates the aromatic ring, directing electrophiles to the para position relative to itself. The chloroethyl group can act as a leaving group in SN2 reactions or undergo elimination to form a styrene derivative under basic conditions. For example, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids selectively targets the chloroethyl site, enabling access to biaryl structures .

Q. What challenges arise in quantifying environmental degradation products of this compound?

Degradation via hydrolysis (e.g., releasing HCl) or photolysis may generate intermediates like 3-(trifluoromethyl)styrene. LC-MS/MS with isotope-labeled internal standards is recommended for trace analysis. Method validation should account for matrix effects in environmental samples (e.g., soil or water) .

Q. How can computational chemistry predict the compound’s behavior in radical reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) for the C-Cl bond (~70–80 kcal/mol), indicating susceptibility to radical-initiated cleavage. This predicts utility in polymerization inhibitors or as a radical scavenger in synthetic pathways .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points: How to reconcile experimental vs. predicted values?

Predicted boiling points (e.g., EPI Suite: ~215°C) may conflict with experimental data due to impurities (e.g., residual dichloroethane). Use gas chromatography (GC) with a polar column (e.g., DB-WAX) to isolate the compound and validate purity. Cross-reference with differential scanning calorimetry (DSC) for phase transitions .

Q. Conflicting reactivity in nucleophilic aromatic substitution (NAS): What factors dictate success?

While the -CF₃ group typically hinders NAS, microwave-assisted synthesis with strong nucleophiles (e.g., NaN₃ in DMF) can enhance reaction rates. Steric hindrance from the chloroethyl group may explain failed attempts under conventional heating .

Methodological Best Practices

Q. How to mitigate hazards during large-scale synthesis?

Q. What strategies improve regioselectivity in further functionalization?

Directed ortho-metalation (DoM) using a directing group (e.g., -OMe) temporarily installed on the chloroethyl chain can achieve precise substitution patterns. Subsequent removal of the directing group preserves the core structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.